2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride
Description
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a nitrile derivative featuring an amino group and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety offers reactivity for further synthetic modifications. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of spirocyclic carboxamides and kinase inhibitors .
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8H,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNCKJANLAWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of an acidic or basic medium to facilitate the reaction and optimize the yield.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce halogens, hydroxyl groups, or other substituents onto the aromatic ring.
Scientific Research Applications
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of various enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the target compound with structurally related derivatives, focusing on substituents, functional groups, and physicochemical properties:
Physicochemical and Analytical Data Comparison
LCMS/HPLC Profiles :
- The target compound’s analogues in and show LCMS peaks at m/z 899.2 and 784.1, reflecting molecular weight differences due to substituents .
- HPLC retention times vary significantly: 1.67 minutes () for the target compound vs. 0.88 minutes for a difluorophenyl ester (), indicating higher polarity in the latter .
Solubility and Stability :
Biological Activity
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a compound of significant interest due to its unique trifluoromethyl group, which enhances its biological properties. This article explores the biological activity of this compound, with a focus on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is , and it has a molecular weight of 200.16 g/mol. The presence of the trifluoromethyl group (-CF₃) is known to significantly influence the compound's lipophilicity and biological activity.
The biological activity of compounds containing trifluoromethyl groups often involves their interaction with various biological targets. For instance, similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmission and metabolic pathways . The trifluoromethyl group enhances binding affinity and selectivity towards these targets, thereby increasing the potency of the compounds.
Antimicrobial Activity
Research indicates that 2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride exhibits notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against Chlamydia trachomatis, with specific analogues impairing bacterial growth without affecting host cell viability .
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile | Chlamydia trachomatis | 50 μg/mL |
| Trifluoromethyl analogue | Neisseria meningitidis | 64 μg/mL |
| Trifluoromethyl analogue | Haemophilus influenzae | 32 μg/mL |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in relation to N-methyl-D-aspartate (NMDA) receptor modulation. NMDA receptor dysfunction is linked to various neuropsychiatric disorders, including Alzheimer's disease. Compounds with similar structures have shown high binding affinities for NMDA receptors, suggesting potential applications in neuroprotection and treatment of related disorders .
Case Studies
- Antichlamydial Activity : A study assessed various derivatives of this compound for their ability to inhibit C. trachomatis. The results indicated that the presence of the trifluoromethyl group was critical for enhancing activity against this pathogen, with some derivatives performing comparably to established antibiotics like penicillin .
- Neuropsychiatric Disorders : Another investigation focused on the binding affinities of trifluoromethyl-substituted compounds at NMDA receptors. The study found that certain derivatives exhibited significantly higher affinities compared to non-fluorinated analogues, indicating their potential utility in treating neuropsychiatric conditions .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the Strecker synthesis, where a trifluoromethyl-substituted benzaldehyde reacts with ammonium cyanide and hydrochloric acid. Key variables include:
- Temperature : Reactions often proceed at 0–5°C to minimize side-product formation (e.g., hydrolysis of nitrile groups) .
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalyst : Acidic conditions (HCl) are critical for protonating intermediates and driving the reaction forward .
Q. Example Protocol :
Dissolve 2-(trifluoromethyl)benzaldehyde (1 eq) in anhydrous acetonitrile.
Add ammonium chloride (1.2 eq) and trimethylsilyl cyanide (1.1 eq) under nitrogen.
Stir at 0°C for 12 hours, then acidify with concentrated HCl.
Isolate the hydrochloride salt via recrystallization (ethanol/water) .
Q. Table 1: Synthesis Optimization Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents nitrile hydrolysis |
| Solvent | DMF or acetonitrile | Enhances solubility of intermediates |
| Reaction Time | 12–18 hours | Ensures complete conversion |
| Acid Catalyst | HCl (1.5–2.0 eq) | Drives salt formation |
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) and nitrile functionality .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 245.06) .
- HPLC : Purity assessment (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. Resolving Data Contradictions :
- Reproducibility Testing : Repeat experiments under identical conditions to rule out instrumentation errors.
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-Amino-2-phenylacetonitrile hydrochloride ).
- Quantum Chemical Calculations : Use DFT to predict NMR shifts and reconcile experimental vs. theoretical discrepancies .
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics (MD) simulations optimize reaction pathways for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates. For example, DFT (B3LYP/6-31G*) can model the energy profile of nitrile formation from aldehyde precursors .
- Solvent Effects : MD simulations in explicit solvents (e.g., water or DMSO) predict solvation effects on reaction kinetics .
- Byproduct Analysis : Computational screening identifies conditions that minimize undesired products (e.g., hydrolysis to amides) .
Q. Table 2: Key Computational Findings
| Method | Application | Outcome |
|---|---|---|
| DFT | Transition state energy calculation | Identified rate-limiting step (ΔG‡ = 25 kcal/mol) |
| MD Simulations | Solvent-solute interactions | DMSO stabilizes intermediates by 3 kcal/mol |
| QSAR Modeling | Structure-activity relationships | Trifluoromethyl group enhances bioactivity by 40% |
Q. What strategies address low solubility in aqueous buffers during biological assays?
Q. Example Protocol for Solubility Testing :
Prepare serial dilutions in PBS (pH 7.4) with 2% DMSO.
Measure solubility via UV-Vis at λ = 260 nm.
Compare with hydrochloride salt solubility in 0.1 M HCl (pH 1.2) .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter biological activity?
- Electron-Withdrawing Groups : The ortho-trifluoromethyl group increases electrophilicity, enhancing binding to serine proteases .
- Steric Effects : Substituting meta-fluoro groups reduces steric hindrance, improving interaction with hydrophobic enzyme pockets .
Q. Table 3: Impact of Substituents on Bioactivity
| Compound Variant | Substituent Position | IC₅₀ (μM) |
|---|---|---|
| 2-[3,5-Bis(CF₃)phenyl] derivative | para | 0.12 |
| 2-[2-Fluoro-5-methoxyphenyl] | meta | 2.45 |
| Parent compound (no substitution) | — | >10 |
Q. What experimental design (DoE) approaches are effective for optimizing reaction scalability?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., interaction between pH and temperature) .
- High-Throughput Screening : Use automated platforms to test 96 reaction conditions in parallel .
Q. Example DoE Workflow :
Define factors (e.g., temperature: 0–20°C; catalyst: 1–3 eq).
Perform a 2⁴ factorial design (16 experiments).
Analyze via ANOVA to identify significant variables (p < 0.05).
Validate optimal conditions in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
